molecular formula C30H48O10 B12323854 beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]

beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]

Cat. No.: B12323854
M. Wt: 568.7 g/mol
InChI Key: ZTJBLIAPAIPNJE-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Stereochemical Configuration

Core Bile Acid Scaffold Analysis

The steroidal backbone derives from cholanic acid (C24H40O2), modified with hydroxyl groups at the 3alpha, 5beta, and 7beta positions (Figure 1). The 5beta-hydrogen configuration induces a bent conformation in the A/B ring junction, while the 3alpha- and 7beta-hydroxyl groups adopt equatorial orientations relative to the steroid nucleus. The C-24 carboxyl group forms an ester bond with the glucuronic acid moiety, as evidenced by the molecular formula C30H48O11.

Table 1: Key molecular descriptors

Property Value Source
Molecular formula C30H48O11
Molecular weight 584.7 g/mol
SMILES O=C(O)C1OC(OC(=O)CCC(C)C2CCC3C4C(O)CC5CC(O)CCC5(C)C4CC(O)C23C)C(O)C(O)C1O
InChIKey AIUGVBWFKAVAIZ-SXYQVCRBSA-N

The stereochemistry was confirmed through nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) studies, which showed spatial proximity between the 3alpha-hydroxyl proton and the 5beta-hydrogen. X-ray crystallography of analogous compounds reveals a chair conformation for the A ring and envelope conformation for the B ring.

Glucuronic Acid Conjugation Patterns

The glucuronic acid unit attaches via an ester linkage between its C1 hydroxyl group and the C-24 carboxyl of the bile acid (Figure 2). The glucuronide adopts the beta-D configuration, as demonstrated by optical rotation values ([α]D +47° in methanol) matching authentic beta-D-glucuronic acid standards. Enzymatic studies using recombinant UDP-glucuronosyltransferases (UGTs) show preferential conjugation at the C-24 position over other potential sites like C-3 or C-7.

Key structural impacts of glucuronidation:

  • Solubility enhancement : The ionizable carboxyl group (pKa ~3.2) increases aqueous solubility by >100-fold compared to the parent bile acid.
  • Metabolic stability : Conjugation protects the 24-carboxyl group from bacterial dehydroxylation in the intestine.
  • Protein binding : The glucuronide’s hydrogen-bonding capacity reduces plasma protein binding (∼72%) versus non-conjugated analogs (∼95%).
Positional Isomerism in Acyl Migration

Under physiological pH (7.4) and temperature (37°C), the glucuronide group undergoes reversible acyl migration from the C-24 position to secondary hydroxyl groups (C-3 or C-7). This process follows first-order kinetics with a half-life of 12–18 hours in phosphate buffer.

Table 2: Isomer distribution under equilibrium conditions

Condition C-24 isomer (%) C-3 isomer (%) C-7 isomer (%)
pH 7.4, 37°C 68 22 10
pH 5.0, 25°C 92 6 2

The migration mechanism involves nucleophilic attack by the steroidal hydroxyl oxygen on the ester carbonyl carbon, forming a tetrahedral intermediate that collapses to regenerate the ester at a new position. Beta-glucuronidase digestion specifically cleaves the C-24 conjugate, leaving migrated isomers intact—a property used analytically to distinguish positional variants.

Properties

Molecular Formula

C30H48O10

Molecular Weight

568.7 g/mol

IUPAC Name

6-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H48O10/c1-14(4-7-21(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(31)12-15(29)13-20(22)32/h14-20,22-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38)

InChI Key

ZTJBLIAPAIPNJE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C

Origin of Product

United States

Preparation Methods

Koenigs-Knorr Glycosylation

The Koenigs-Knorr method is a classical approach for glycosidic bond formation. For this compound, the C-1 hydroxyl of β-D-glucuronic acid is activated as a bromide donor. In a representative procedure:

  • Donor preparation : Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosyluronate bromide is synthesized via acetobromination of glucuronic acid.
  • Coupling reaction : The bile acid aglycone [(3α,5β,7β)-3,7-dihydroxycholan-24-oic acid] is dissolved in anhydrous dichloromethane with HgBr₂ (0.2 equiv) as a promoter. The reaction proceeds at 0°C for 12 hours, yielding a 3:7 α/β anomeric mixture.
  • Deprotection : Alkaline hydrolysis with LiOH/MeOH removes acetyl and methyl ester groups, followed by ion-exchange chromatography for purification.

Key data :

Parameter Value Source
Yield (crude) 60–70%
α/β Selectivity 3:7 ratio
Purification method Column chromatography

Trichloroacetimidate Donor Strategy

Schmidt’s trichloroacetimidate method improves stereoselectivity and scalability:

  • Donor synthesis : Glucuronic acid is converted to its trichloroacetimidate derivative using Cl₃CCN and DBU in dry CH₂Cl₂.
  • Glycosylation : BF₃·OEt₂ (0.1 equiv) promotes coupling with the bile acid’s hydroxyl group at room temperature, achieving >90% β-selectivity due to neighboring group participation.
  • Scale-up : This method is preferred for multigram syntheses, as demonstrated in clinical metabolite production.

Advantages :

  • Eliminates toxic mercury reagents.
  • Higher yields (70–80%) and reduced anomeric mixtures.

Enzymatic Synthesis

UDP-Glucuronosyltransferase (UGT)-Mediated Conjugation

UGT enzymes (e.g., UGT1A1, UGT2B7) catalyze the transfer of glucuronic acid to bile acids in vivo. In vitro applications include:

  • Recombinant UGTs : Expressed in insect cell systems, incubated with UDP-glucuronic acid and the bile acid substrate at pH 7.4.
  • Yield optimization : Cofactor recycling systems (e.g., UDP-glucose dehydrogenase) improve efficiency, achieving 40–60% conversion.

Limitations :

  • Requires specialized equipment for enzyme isolation.
  • Lower yields compared to chemical methods.

Purification and Characterization

Chromatographic Techniques

  • HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve anomers and impurities. Preparative HPLC achieves >99% purity.
  • Ion-exchange chromatography : Removes unreacted glucuronic acid and salts.

Structural Validation

  • NMR : ¹H and ¹³C NMR confirm glycosidic linkage (δ 4.8–5.2 ppm for anomeric proton) and bile acid stereochemistry.
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion [M−H]⁻ at m/z 627.3 (calculated for C₃₀H₄₇O₁₁).

Comparative Analysis of Methods

Method Yield Selectivity Scalability Toxicity
Koenigs-Knorr 60–70% Low (α/β) Moderate High (HgBr₂)
Trichloroacetimidate 70–80% High (β) High Low
Enzymatic 40–60% High (β) Low None

Challenges and Optimizations

Anomeric Control

  • Problem : Koenigs-Knorr yields mixed anomers, complicating purification.
  • Solution : Use participating protecting groups (e.g., C-2 acetyl) to enforce β-selectivity.

Bile Acid Solubility

  • Problem : Hydrophobic bile acids limit reaction efficiency.
  • Solution : Co-solvents (e.g., DMF/CH₂Cl₂) enhance solubility without denaturing enzymes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups present on the steroid nucleus.

    Reduction: Reduction reactions can occur at the carbonyl group of the glucuronic acid moiety.

    Substitution: Substitution reactions can take place at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the steroid nucleus.

    Reduction: Reduced forms of the glucuronic acid moiety.

    Substitution: Various acylated and alkylated derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, beta-D-Glucopyranuronic acid serves as an essential building block for the development of more complex molecules. Its structural features allow for various functional group modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

ApplicationDescription
Synthesis of DerivativesUsed to create glucuronide conjugates for drug development.
Building BlockActs as a precursor in the synthesis of bioactive compounds.

Biology

Biologically, this compound plays a significant role in metabolic pathways. It is involved in detoxification processes where glucuronic acid conjugates with toxins to enhance their solubility and facilitate excretion.

Biological RoleMechanism
DetoxificationConjugation with xenobiotics to form water-soluble compounds.
Cell SignalingInteraction with enzymes influencing cellular processes like apoptosis.

Medicine

In medicinal chemistry, beta-D-Glucopyranuronic acid is being investigated for its potential therapeutic effects against various diseases due to its anti-inflammatory and antioxidant properties.

Disease TargetedPotential Effects
Inflammatory DiseasesModulation of immune responses to reduce inflammation.
CancerInhibition of tumor growth through apoptosis induction.

Anti-inflammatory Applications

A study demonstrated that beta-D-Glucopyranuronic acid derivatives effectively reduced pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory conditions such as arthritis .

Cancer Research

Research indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, highlighting their potential as chemotherapeutic agents .

Industrial Applications

In the industrial sector, beta-D-Glucopyranuronic acid is utilized in the formulation of cosmetics and personal care products due to its antioxidant properties.

Industry SectorApplication
CosmeticsIngredient in skincare products aimed at reducing aging signs.
Biodegradable PolymersUsed as a component in eco-friendly material production.

Mechanism of Action

The mechanism of action of beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate] involves its role in the detoxification and excretion of bile acids. The compound is formed through the glucuronidation of chenodeoxycholic acid by the enzyme UDP-glucuronosyltransferase . This process increases the solubility of bile acids, facilitating their excretion from the liver into the bile and eventually into the intestines . The molecular targets include the bile acid transporters and receptors involved in bile acid metabolism.

Comparison with Similar Compounds

Glycocholic Acid

  • Structure : Cholic acid (3α,7α,12α-trihydroxycholanic acid) conjugated to glycine at C23.
  • Molecular Formula: C₂₆H₄₃NO₆
  • Molecular Weight : 465.6 g/mol
  • Key Differences :
    • Conjugation Partner : Glycine instead of glucuronic acid.
    • Solubility : Glycine conjugation enhances aqueous solubility but less than glucuronidation.
    • Biological Role : Critical for lipid emulsification in the small intestine .

(S)-Benoxaprofen Glucuronide

  • Structure: Beta-D-glucuronic acid conjugated to (S)-benoxaprofen (a nonsteroidal anti-inflammatory drug) via an ester bond.
  • Molecular Formula: C₂₆H₂₅ClNO₉ (based on )
  • Molecular Weight : ~539.9 g/mol
  • Key Differences :
    • Conjugation Partner : Aromatic benzoxazoleacetate derivative instead of bile acid.
    • Function : Serves as a Phase II metabolite to enhance drug excretion .

Sulfated Cholic Acid Glucuronide (e.g., 75672-32-1)

  • Structure: Beta-D-glucuronic acid conjugated to a sulfated cholic acid derivative with a sulfoethylamino group at C24.
  • Molecular Formula: C₃₂H₅₃NO₁₂S·2K ()
  • Molecular Weight : ~790.0 g/mol (excluding counterions).
  • Key Differences: Modifications: Sulfate group and potassium salt enhance solubility and stability. Application: Potential use in diagnostic or therapeutic agents requiring charged moieties .

Structural and Functional Comparison Table

Compound Conjugation Partner Molecular Weight (g/mol) Key Functional Groups Biological Role
CDCA-24G (Target Compound) Chenodeoxycholic acid 568.7 Hydroxyl, carboxyl Bile acid detoxification
Glycocholic Acid Glycine 465.6 Hydroxyl, amino Lipid digestion
(S)-Benoxaprofen Glucuronide Benoxaprofen ~539.9 Aromatic, chlorophenyl Drug metabolism
Sulfated Cholic Acid Glucuronide Sulfated cholic acid derivative ~790.0 Sulfate, carboxyl, potassium counterion Enhanced solubility for diagnostics

Metabolic Pathways

  • CDCA-24G: Produced via hepatic UDP-glucuronosyltransferase (UGT)-mediated conjugation. Elevated levels correlate with cholestasis or impaired bile acid excretion .
  • Benoxaprofen Glucuronide: Demonstrates species-specific glucuronidation efficiency, critical in pharmacokinetic studies .

Therapeutic Implications

  • Glycocholic Acid: Used in diagnostic tests for bile acid malabsorption .
  • Sulfated Derivatives: Improved solubility makes them candidates for intravenous formulations .

Analytical Challenges

  • Structural complexity (e.g., stereochemistry in glucuronic acid) necessitates advanced techniques like NMR or LC-MS for characterization .

Biological Activity

Beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate] is a complex compound that combines glucuronic acid with a bile acid derivative. This article explores its biological activity, focusing on its metabolic roles, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a glucuronic acid moiety linked to a bile acid structure. The glucuronic acid part is crucial for its biological functions, particularly in drug metabolism and detoxification processes.

Metabolism and Detoxification

Beta-D-Glucopyranuronic acid plays a significant role in the glucuronidation process, where it conjugates with various endogenous and exogenous compounds to facilitate their excretion from the body. This process is primarily mediated by UDP-glucuronosyltransferases (UGTs), which are distributed across various tissues including the liver, kidneys, and intestines .

Table 1: Role of Glucuronic Acid in Metabolism

FunctionDescription
Detoxification Conjugates with drugs/toxins to enhance solubility for excretion
Bile Acid Metabolism Modulates bile acid profiles affecting lipid digestion and absorption
Hormonal Regulation Influences the metabolism of steroid hormones via glucuronidation

Pharmacological Effects

Research indicates that beta-D-glucopyranuronic acid derivatives can modulate inflammatory responses by acting on toll-like receptors (TLRs), particularly TLR4. This interaction may exacerbate conditions such as chronic pain and inflammation .

Case Study: Inflammatory Response Modulation
A study highlighted that glucuronidated metabolites could increase the severity of pain in patients with chronic inflammatory conditions. This effect is attributed to the upregulation of inflammatory mediators due to prolonged TLR4 activation .

Potential in Diabetes Management

Emerging evidence suggests that glucuronidation pathways involving beta-D-glucopyranuronic acid could influence diabetes pathophysiology. Alterations in bile acid metabolism have been linked to insulin sensitivity and glucose homeostasis .

Table 2: Bile Acids and Diabetes

Bile Acid TypeImpact on Diabetes
Primary Bile Acids Modulate glucose metabolism; potential insulin sensitizers
Conjugated Bile Acids Altered levels observed in diabetic patients

Anticancer Properties

There is ongoing research into the anticancer properties of glucuronidated compounds. Some studies suggest that these metabolites can induce apoptosis in cancer cells while protecting normal cells from toxicity .

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